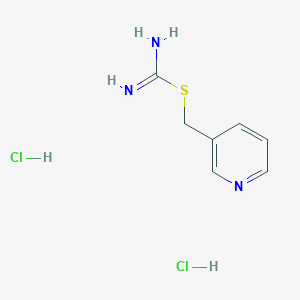
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is a chemical compound that belongs to the class of isothiourea derivatives. This compound is characterized by the presence of a pyridine ring attached to an isothiourea moiety. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-ylmethyl carbamimidothioate;dihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with thiourea in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired isothiourea derivative. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiourea Derivatives: Formed through reduction reactions
Substituted Isothioureas: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of pyridin-3-ylmethyl carbamimidothioate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including:
Covalent Bond Formation: The compound forms covalent bonds with active site residues of enzymes.
Non-covalent Interactions: The compound interacts with enzymes through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is unique due to its specific isothiourea moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Propiedades
Fórmula molecular |
C7H11Cl2N3S |
|---|---|
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-2-1-3-10-4-6;;/h1-4H,5H2,(H3,8,9);2*1H |
Clave InChI |
XYCNPMLNNCLETP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CSC(=N)N.Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














